Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step reactions. One common method includes the reaction of α,β-unsaturated aldehydes with substituted anilines under catalytic conditions. For example, the Skraup and Doebner–Miller reactions are often employed for the construction of the quinoline core . These reactions are facilitated by the use of heteropolyacids, such as phosphotungstic acid, as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3,6-dicarboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Primaquine: Another antimalarial agent with a similar structure.
Ciprofloxacin: An antibiotic that contains a quinoline moiety.
Uniqueness
Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylate groups and acetylphenyl substitution make it a versatile compound for various applications .
Biological Activity
Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
This compound belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Its molecular formula is C23H22N2O5, and it is noted for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Skraup Reaction : A well-known method for synthesizing quinolines by condensing aniline derivatives with aldehydes.
- Doebner–Miller Reaction : Another synthetic route that employs α,β-unsaturated carbonyl compounds.
The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both bacterial and fungal species. For instance, a study demonstrated that derivatives of quinoline compounds showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. It is believed to exert its effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in various cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases like Alzheimer's. It shows promising results in inhibiting AChE with an IC50 value significantly lower than that of established drugs .
- Targeting Kinases : By binding to specific kinases involved in tumor growth and progression, the compound can disrupt critical signaling pathways necessary for cancer cell survival .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimalarial Activity : A study exploring the pharmacological profile of related quinoline compounds reported promising antimalarial activity against Plasmodium falciparum, suggesting that structural modifications could enhance efficacy .
- Cholinesterase Inhibition : In a study focused on Alzheimer's disease models, derivatives showed dual inhibition of AChE and butyrylcholinesterase (BChE), which are crucial for the management of cognitive decline associated with the disease .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Chloroquine | Antimalarial | Well-established use in malaria treatment |
Primaquine | Antimalarial | Effective against liver stages of malaria |
Ciprofloxacin | Antibiotic | Broad-spectrum antibacterial activity |
This compound stands out due to its unique substitution pattern which enhances its biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
diethyl 4-(3-acetylanilino)quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-4-29-22(27)16-9-10-20-18(12-16)21(19(13-24-20)23(28)30-5-2)25-17-8-6-7-15(11-17)14(3)26/h6-13H,4-5H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSYTGSPPKHUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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